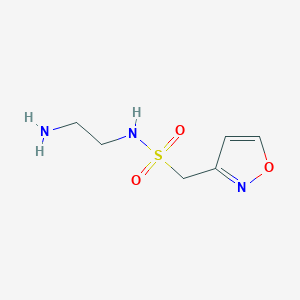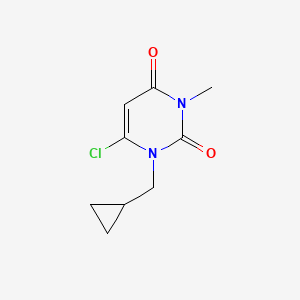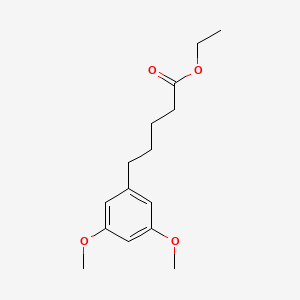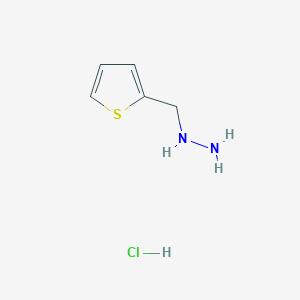
N-(2-アミノエチル)-1-1,2-オキサゾール-3-イルメタンスルホンアミド
概要
説明
Synthesis Analysis
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin, then the silylated epoxy resin was uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .
Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .
Physical And Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .
科学的研究の応用
食品接触材料
N-(2-アミノエチル)-1-1,2-オキサゾール-3-イルメタンスルホンアミド: は、食品接触材料、特に缶コーティングにおける安全性について評価されています . 欧州食品安全機関(EFSA)は、食品への移行量が0.05 mg/kg未満の場合、その使用は安全上の懸念を生じさせないと結論付けています . ただし、製造中のオリゴマーの生成が食品に移行する可能性があり、遺伝毒性またはその他の毒性エンドポイントに対するさらなる分析が必要になります .
コーティングと塗料
コーティング業界では、この化合物はラテックス塗料の接着モノマーを形成するための中間体として使用され、湿潤接着性を向上させます . また、ウレタン系システムにも使用されており、アミノ基とヒドロキシ基の機能を活用しています .
燃料および潤滑油添加剤
この化合物は、塩素化ポリブテン系燃料添加剤の製造に使用されます。 分散剤・洗浄剤添加剤として働き、燃料および潤滑油の性能と寿命を向上させます .
キレート剤
これは、ポリカルボン酸、その塩、およびキレート剤を形成するための中間体として配合されます。 これらの剤は、溶液から金属イオンを結合および除去するために不可欠であり、水処理および金属回収プロセスにおいて重要です .
繊維柔軟剤
繊維柔軟剤と界面活性剤の構成要素として、繊維の柔らかさと心地よい感触に貢献します。 この用途は、繊維業界において、繊維の品質を向上させる上で重要です .
ナノセルロースエアロゲル
この化合物は、アミン修飾球状ナノセルロースエアロゲルの合成と特性評価に関与しています。 これらのエアロゲルは、ナノポーラスネットワーク構造と高表面積により、共有結合によるCO2捕捉に潜在的な用途があります .
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as angiotensin-converting enzyme 2 (ace2) .
Mode of Action
It is suggested that similar compounds may inhibit ace2, preventing certain actions from occurring . This inhibition could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing their attachment and entry .
Biochemical Pathways
The inhibition of ace2 can impact the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Result of Action
The inhibition of ace2 could potentially prevent certain actions from occurring, which could have downstream effects on cellular processes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs . These changes can impact cell signaling and gene expression, leading to various cellular effects.
Molecular Mechanism
The molecular mechanism of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling . Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time . These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.
Metabolic Pathways
N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQEMIBCDINMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CS(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)




![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)


![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)


![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

